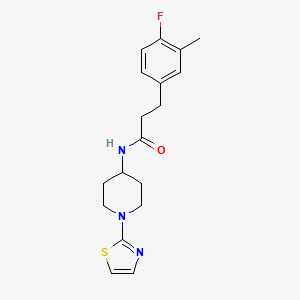
3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a synthetic molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that could help infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often including the use of palladium catalysis and various nucleophilic substitutions. For instance, the synthesis of a fluorinated piperazine derivative was achieved through electrophilic fluorination of a trimethylstannyl precursor, which suggests that similar methods could be applied to the synthesis of 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide . Additionally, the synthesis of butanamides with a tetrazolylthio moiety indicates the possibility of incorporating such moieties into the compound's structure .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a fentanyl analogue was determined, showing protonation on the piperidine ring and the formation of supramolecular motifs . This suggests that the molecular structure of 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide could also be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with biological targets, such as the inhibition of gastric acid secretion or the binding to dopamine receptors. The antisecretory activity of butanamides and the potential imaging of dopamine D4 receptors by a fluorinated piperazine derivative are examples of such biological interactions . These findings could provide a basis for hypothesizing the types of chemical reactions and interactions that 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure and functional groups. The introduction of fluorine atoms, for example, has been shown to affect the pKa and pharmacokinetic profiles of indole derivatives, which could be relevant for understanding the properties of the compound . Additionally, the anti-inflammatory and antimicrobial activities of benzisoxazole derivatives suggest that the compound may also possess such properties .
科学的研究の応用
Oncology Research
Compounds structurally similar to 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide have been explored for their anticancer properties. For instance, derivatives with modifications in the piperidine and thiazole units have shown significant cytotoxic activity against various tumor cell lines, indicating potential for development into anticancer agents. The evaluation of these compounds in both in vitro and in vivo models highlights their promising role in oncology research, with certain derivatives demonstrating potent activity against human carcinoma cell lines without causing undesirable effects in mice models (Naito et al., 2005).
Antimicrobial Activity
Research has also delved into the antimicrobial efficacy of compounds related to 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide. Studies have synthesized and assessed the antimicrobial activity of various derivatives, revealing that some show promising anti-microbial activity against specific bacterial strains. This highlights the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Sathe et al., 2011).
Receptor Mechanism Studies
The orexin receptor system, which plays a crucial role in regulating feeding, arousal, stress, and drug abuse, has been a focus of research involving compounds akin to 3-(4-fluoro-3-methylphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide. Selective antagonists targeting the orexin receptors have been studied for their potential in treating conditions such as binge eating and insomnia, based on their ability to modulate compulsive food consumption and sleep patterns. The development of dual orexin receptor antagonists and their pharmacokinetic and pharmacodynamic profiles underline the therapeutic potential of these compounds in treating disorders associated with the orexin system (Piccoli et al., 2012).
特性
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-13-12-14(2-4-16(13)19)3-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-24-18/h2,4,8,11-12,15H,3,5-7,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLEASXMGRZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[5-chloro-2-(oxolane-2-carbonyl)phenyl]carbamate](/img/structure/B2549690.png)
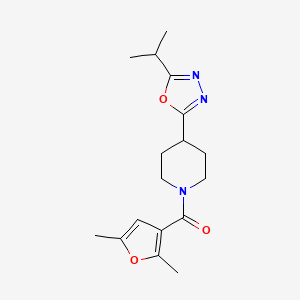
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2549693.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
![4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane](/img/structure/B2549695.png)
![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)
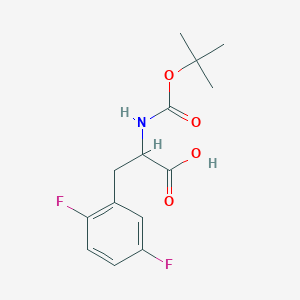
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2549701.png)
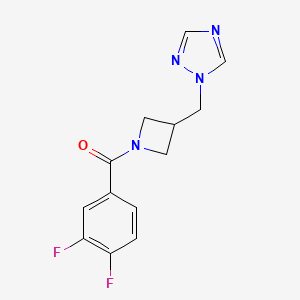
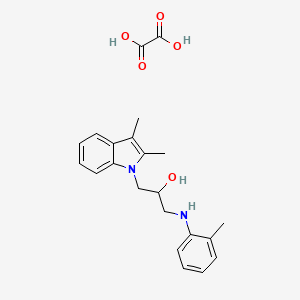

![o-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2549711.png)
![N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2549712.png)